molecular formula C31H46Cl2N2O10 B1670638 Cormelian CAS No. 20153-98-4

Cormelian

Cat. No. B1670638
CAS RN: 20153-98-4
M. Wt: 641.1 g/mol
InChI Key: VILIWRRWAWKXRW-UHFFFAOYSA-N
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Description

Cormelian is a powerful and versatile compound that has been used in scientific research for decades. It is a polycyclic aromatic hydrocarbon (PAH) with a wide range of applications in both in vivo and in vitro studies. Cormelian has been used in a variety of biological and biochemical studies, as well as in pharmacological and physiological studies.

Scientific Research Applications

Estrogen Receptor Antagonistic Assay

Dilazep dihydrochloride has been utilized in assays to study its antagonistic effects on estrogen receptors (ERα). This application is significant in research focused on hormonal pathways and their implications in various diseases, including cancers that are sensitive to estrogen levels .

Inhibition of Equilibrative Nucleoside Transporters

As an inhibitor of equilibrative nucleoside transporters (ENT 1 and 2), Dilazep dihydrochloride is used in cancer cell lines. This inhibition can impact the uptake and metabolism of nucleosides, which are vital components of nucleic acids and have implications in cancer therapy .

Antiplatelet Activity

Dilazep dihydrochloride exhibits antiplatelet properties, which are beneficial in preventing thrombosis. It has been shown to prevent the progression of chronic glomerulonephritis or diabetic nephropathy to end-stage renal failure by reducing proteinuria and inhibiting the proliferation of glomerular mesangial cells .

Renal Protection

In diabetic rats, administration of Dilazep dihydrochloride significantly reduced urinary protein excretions and N-acetyl-beta-D-glucosaminidase (NAG) activity, indicating a protective effect on renal function. It also prevented glomerulosclerosis and tubular atrophy, highlighting its potential in managing diabetic nephropathy .

Collagen Deposition Reduction

Treatment with Dilazep dihydrochloride has been associated with reduced positive staining for type IV collagen in the glomeruli of diabetic rats, suggesting a role in mitigating extracellular matrix accumulation and fibrosis in kidney diseases .

Adenosine Uptake Inhibition

By inhibiting adenosine uptake, Dilazep dihydrochloride can reduce ischemic damage and platelet aggregation. This mechanism is crucial for protecting tissues from ischemic injuries and has therapeutic implications in cardiovascular diseases .

Mechanism of Action

Target of Action

Dilazep dihydrochloride primarily targets the human equilibrative nucleoside transporter 1 (hENT1) . hENT1 is a solute carrier that modulates the passive transport of nucleosides and nucleobases, such as adenosine . This transporter is prevalent and widely distributed amongst different cell types such as cardiovascular cells and various neuronal tissues in the central nervous system .

Mode of Action

Dilazep dihydrochloride acts as an adenosine reuptake inhibitor . It enhances the effect of adenosine, leading to cerebral and coronary vasodilation . It also inhibits the ischemic damage, platelet aggregation, and membrane transport of nucleosides .

Biochemical Pathways

The compound’s interaction with hENT1 affects the in- and efflux of nucleosides, nucleobases, and nucleoside-derived xenobiotics in mammalian cells . This modulation of passive transport can influence various physiological processes, such as vasodilation and -constriction, neurotransmission, and immune defense .

Result of Action

Dilazep dihydrochloride has been shown to inhibit tissue factor (TF) expression in human umbilical vein endothelial cells (HUVECs) and monocytes . TF is a membrane-bound glycoprotein that activates blood coagulation via the extrinsic clotting pathway . Abnormal expression of TF on endothelial cells, monocytes, macrophages, and other intravascular cells may be associated with the occurrence of coronary disease, strokes, and arterial or venous thrombosis .

Action Environment

The efficacy and stability of Dilazep dihydrochloride can be influenced by various environmental factors For instance, the compound’s action may be affected by the presence of other drugs, the physiological state of the patient, and specific characteristics of the disease being treated.

properties

IUPAC Name

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N2O10.2ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;/h18-21H,7-17H2,1-6H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILIWRRWAWKXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46Cl2N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cormelian

CAS RN

20153-98-4
Record name (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILAZEP DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV48LW10EO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of dilazep dihydrochloride?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that dilazep dihydrochloride exerts its effects primarily through the modulation of various pathways related to platelet function, inflammation, and vascular tone. It demonstrates antiplatelet activity by improving prostanoid metabolism, specifically decreasing the TXB2/6-keto-PGF1α ratio, which indicates a shift towards a less pro-thrombotic state. [] This suggests a potential role in preventing atherosclerosis and thromboembolism. []

Q2: How does dilazep dihydrochloride affect inflammation?

A2: Studies indicate that dilazep dihydrochloride exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and the expression of TNF-α mRNA in lipopolysaccharide-stimulated RAW 264 cells. [, ] This suppression of NO synthesis is believed to occur through the inhibition of TNF-α expression via adenosine receptors. [, ]

Q3: Does dilazep dihydrochloride have any impact on cerebral blood flow?

A3: Yes, research in animal models suggests that dilazep dihydrochloride may offer protection against cerebral ischemia-reperfusion injury. [] It has been shown to reduce neurological symptoms, brain edema, and lipid peroxidation in the brain following ischemia and reperfusion. [] Furthermore, in a canine model of cerebral vasospasm after subarachnoid hemorrhage, intravenous dilazep dihydrochloride significantly inhibited angiographic vasospasm. []

Q4: How does dilazep dihydrochloride affect adenosine levels?

A4: Dilazep dihydrochloride is thought to increase the concentration of extracellular adenosine by preventing its absorption into cells. [] This increase in extracellular adenosine is believed to contribute to the drug's vasodilatory and anti-inflammatory effects. []

Q5: What is the molecular formula and weight of dilazep dihydrochloride?

A5: The molecular formula of dilazep dihydrochloride is C30H42N2O8·2HCl, and its molecular weight is 639.57 g/mol.

Q6: Is there any information available regarding the spectroscopic data of dilazep dihydrochloride?

A6: Specific spectroscopic data for dilazep dihydrochloride is not provided in the provided research articles.

Q7: What is the pharmacokinetic profile of dilazep dihydrochloride?

A7: Studies in hypertensive patients show that dilazep dihydrochloride, after a single oral dose, exhibits a mean elimination half-life of 3.04 hours. [] The time to reach maximum absorption (tmax) was found to be 1.40 hours. [] Dilazep dihydrochloride appears to be well-tolerated in doses up to 900 mg daily, with minimal effects on blood pressure and cardiac hemodynamic function. []

Q8: What are the potential clinical applications of dilazep dihydrochloride based on the research?

A8: Research suggests potential applications in various conditions:

  • Diabetic Nephropathy: Dilazep dihydrochloride shows promise in improving microalbuminuria and potentially preventing the progression of diabetic nephropathy. [, , , ] Studies suggest it might achieve this by reducing urinary podocyte loss [] and preserving anionic charges in the glomerular basement membrane. []
  • IgA Nephropathy: Dilazep dihydrochloride demonstrates positive effects in some patients with IgA nephropathy, particularly those with mild glomerulosclerosis, by reducing proteinuria. []
  • Vertigo and Dizziness: Dilazep dihydrochloride has been investigated for treating vertigo and dizziness, particularly in patients with Meniere's disease and Lermoyez's disease. [, , , , ] Clinical trials suggest it might reduce the frequency and severity of vertigo attacks. []
  • Chronic Renal Failure: Research indicates a potential additive renoprotective effect when dilazep dihydrochloride is used in combination with AST-120 in some patients with chronic renal failure. []

Q9: What are some potential areas for future research on dilazep dihydrochloride?

A9: Future research could explore:

  • Combination Therapies: Exploring potential synergistic effects of dilazep dihydrochloride with other medications, such as renin-angiotensin system inhibitors (RASIs) and AST-120. [, ]

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